molecular formula C6H13NO2 B1595710 Ethyl 4-aminobutanoate CAS No. 5959-36-4

Ethyl 4-aminobutanoate

Cat. No. B1595710
CAS RN: 5959-36-4
M. Wt: 131.17 g/mol
InChI Key: MAFQLJCYFMKEJJ-UHFFFAOYSA-N
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Description

Ethyl 4-aminobutanoate, also known as ethyl 4-aminobutyrate, is a chemical compound with the CAS Number: 5959-36-4 . It has a molecular weight of 131.17 and its IUPAC name is ethyl 4-aminobutanoate .


Molecular Structure Analysis

The InChI code for Ethyl 4-aminobutanoate is 1S/C6H13NO2/c1-2-9-6(8)4-3-5-7/h2-5,7H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Synthesis of GABA Analogs

Ethyl 4-aminobutanoate is used in the synthesis of analogs of GABA (γ-aminobutyric acid), a key inhibitory neurotransmitter. Research shows that ethyl 4-aminobutanoate derivatives, such as E-4-Amino-2-methylbut-2-enoic acid, have been synthesized from related compounds for study in this context (Duke et al., 2004).

Biocatalysis in Drug Synthesis

Ethyl 4-aminobutanoate is involved in the biocatalytic processes for synthesizing chiral synthons, which are essential in the production of specific drugs. For example, its analog, ethyl (R)-4-cyano-3-hydroxybutanoate, is crucial in synthesizing the cholesterol-lowering drug atorvastatin (You et al., 2013).

Novel Compounds for Potential Therapeutics

Ethyl 4-aminobutanoate derivatives are utilized in creating new compounds with potential therapeutic applications. One study details the synthesis of novel compounds like ethyl 4-amino-2-cyclohexyl-2-methyl-1,2-dihydronaphthalenecarboxylate, hinting at diverse applications in pharmaceuticals (Grigoryan et al., 2011).

Precursor for Chiral Drug Production

Ethyl 4-aminobutanoate and its derivatives serve as precursors for enantiopure intermediates in chiral drug production. These intermediates are crucial in manufacturing statins, a class of cholesterol-lowering drugs (Ye et al., 2011).

Catalysis and Selectivity in Organic Synthesis

The compound plays a role in the selective reduction under heterogeneous catalysis, contributing to the synthesis of various organic compounds and intermediates in pharmaceuticals (Zhu et al., 2005).

Enzymatic Synthesis in ACE Inhibitors

Ethyl 4-aminobutanoate derivatives are used in enzymatic synthesis processes for creating intermediates in angiotensin-converting enzyme (ACE) inhibitors, highlighting its role in hypertension medication production (Zhao Jin-mei, 2008).

properties

IUPAC Name

ethyl 4-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-9-6(8)4-3-5-7/h2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFQLJCYFMKEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208257
Record name gamma-Aminobutyric acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-aminobutanoate

CAS RN

5959-36-4
Record name Ethyl 4-aminobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5959-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Aminobutyric acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Aminobutyric acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .GAMMA.-AMINOBUTYRIC ACID ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BW5958A8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
RW Hay, R Bennett, DP Piplani - Journal of the Chemical Society …, 1978 - pubs.rsc.org
… Methyl and ethyl 4-aminobutanoate hydrochlorides were prepared by Fischer-Speir esterification using standard methods.13 The crude hydrochlorides were twice recrystallised froin …
Number of citations: 2 pubs.rsc.org
TW Kwon, PF Keusenkothen… - The Journal of Organic …, 1992 - ACS Publications
… Subsequent dissolution in neutral water generated the ethyl ester of GABA (ethyl 4-aminobutanoate, 1) with a half-life of 8 min.21 Prior to the more convenient conversion of 8 to 2, we …
Number of citations: 52 pubs.acs.org
C áVivienne Barker, MI Page, SR Korn - Chemical Communications, 1999 - pubs.rsc.org
… The degradation of ethyl 4-aminobutanoate in water is catalysed very effectively by pig liver esterase, with an apparent first order rate constant which shows a first order dependence on …
Number of citations: 13 pubs.rsc.org
RW HAY, R BENNETT, P DP - 1978 - pascal-francis.inist.fr
… HYDROLYSIS OF METHYL AND ETHYL-4-AMINOBUTANOATE. … HYDROLYSIS OF METHYL AND ETHYL-4-AMINOBUTANOATE. …
Number of citations: 0 pascal-francis.inist.fr
Y Ooyama, A Matsugasako, T Nagano, K Oka… - … of Photochemistry and …, 2011 - Elsevier
… To a solution of 9-anthracenecarboxyaldehyde (8.0 g, 38.8 mmol) in 25% MeOH/CH 2 Cl 2 (100 ml) was added a CH 2 Cl 2 solution (100 ml) of ethyl 4-aminobutanoate hydrochloride (…
Number of citations: 64 www.sciencedirect.com
JI Gavrilyuk, U Wuellner, S Salahuddin… - Bioorganic & medicinal …, 2009 - Elsevier
… with tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-ylcarbamate in the presence of Hunig’s base (Scheme 4), followed by subsequent substitution with ethyl 4-aminobutanoate to …
Number of citations: 52 www.sciencedirect.com
R Ziessel, A Steffen, M Starck - Tetrahedron Letters, 2012 - Elsevier
… -bromo function was easily cross-linked to ethyl 6-heptynoate, affording the highly functionalized derivatives 15 and 17 in excellent yields (72–78%), or to ethyl 4-aminobutanoate under …
Number of citations: 7 www.sciencedirect.com
BC Sil, ST Hilton - Synlett, 2013 - thieme-connect.com
… Method C: Ethyl 4-aminobutanoate hydrochloride (0.10 g, 0.61 mmol) was added to a solution of diacetate 7 (0.24 g, 0.47 mmol) in MeCN (3 mL) followed by addition of Et 3 N (0.34 mL, …
Number of citations: 5 www.thieme-connect.com
A Lauria, C Patella, M Ippolito, AM Almerico - Journal of Molecular Structure …, 2007 - Elsevier
… The starting BMMA reagent 5 was prepared in good yields by reacting ethyl 4-aminobutanoate hydrochloride 6 with CS 2 /MeI/NEt 3 and subsequent alkylation of the intermediates with …
Number of citations: 6 www.sciencedirect.com
M Wilcox, RW Viola, KW Johnson… - The Journal of …, 1990 - ACS Publications
The synthesis of photolabile precursors of the neurotransmitters for the aspartic acid, glutamic acid, glycine, and y-aminobutyric acidreceptors are reported. These compounds are …
Number of citations: 159 pubs.acs.org

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